molecular formula C10H11NO2S B371498 N-benzothioylalanine CAS No. 2584-86-3

N-benzothioylalanine

Cat. No.: B371498
CAS No.: 2584-86-3
M. Wt: 209.27g/mol
InChI Key: AOJKAGLIOPXBSP-UHFFFAOYSA-N
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Description

N-Benzothioylalanine (hypothetical IUPAC name: 2-(benzothioamido)propanoic acid) is a sulfur-containing derivative of alanine, where the amino group is substituted with a benzothioyl group (C₆H₅-C(=S)-). While direct references to this compound are absent in the provided evidence, structural analogs such as N-benzoylalanine (CAS 2198-64-3) and N-phthalyl-L-alanine are well-documented . These compounds are characterized by acylated alanine backbones, which influence their physicochemical properties and biological activities.

Properties

CAS No.

2584-86-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27g/mol

IUPAC Name

2-(benzenecarbonothioylamino)propanoic acid

InChI

InChI=1S/C10H11NO2S/c1-7(10(12)13)11-9(14)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)

InChI Key

AOJKAGLIOPXBSP-UHFFFAOYSA-N

SMILES

CC(C(=O)O)NC(=S)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NC(=S)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights

  • Sulfur vs. Oxygen in Acyl Groups: The substitution of oxygen with sulfur in the benzothioyl group (vs. Thioamides are known for slower hydrolysis rates compared to amides, which could enhance metabolic stability .
  • Aromatic vs. Aliphatic Substituents: N-Phthalyl-L-alanine’s bicyclic phthalyl group confers rigidity and may improve resistance to enzymatic degradation compared to N-benzoylalanine’s monocyclic benzoyl group .

Research Findings and Gaps

  • N-Phthalyl-L-alanine : Used in prodrug design due to its stability and controlled release properties .
  • N-Acetylphenylalanine : Studied for its role in modulating metabolic pathways, particularly in phenylketonuria research .

Critical Knowledge Gaps:

No direct studies on this compound’s synthesis, stability, or bioactivity were identified in the evidence.

Comparative data on thioamide vs.

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